

An In-depth Technical Guide to Methyl [4-(chlorosulfonyl)phenyl]carbamate

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Compound of Interest

Compound Name: Methyl [4-(chlorosulfonyl)phenyl]carbamate

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Abstract

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive chlorosulfonyl group and a carbamate moiety, positions it as a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**, with a focus on its role as a scaffold for generating novel bioactive molecules. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a critical analysis of its reactivity and potential as an enzyme inhibitor.

Chemical Properties and Spectroscopic Data

Methyl [4-(chlorosulfonyl)phenyl]carbamate (CAS Number: 21926-53-4) is a solid organic compound with the molecular formula $C_8H_8ClNO_4S$ and a molecular weight of approximately 249.67 g/mol [1]. Its structure features a central phenyl ring substituted with a methyl carbamate group and a chlorosulfonyl group at the para position.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ ClNO ₄ S	[1]
Molecular Weight	249.67 g/mol	[1]
CAS Number	21926-53-4	[1]
Appearance	Solid	[1]

Spectroscopic Data

The structural features of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** give rise to a characteristic spectroscopic signature.

Spectroscopic Data	Interpretation	Reference
¹ H NMR (CDCl ₃)	Aromatic protons typically appear as a multiplet in the region of δ 7.3-7.9 ppm. The electron-withdrawing nature of the substituents results in a downfield shift.	[1]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) is observed at m/z 249.7 for the ³⁵ Cl isotope. A characteristic M+2 peak at m/z 251.7 with approximately one-third the intensity of the M ⁺ peak confirms the presence of a single chlorine atom.	[1]

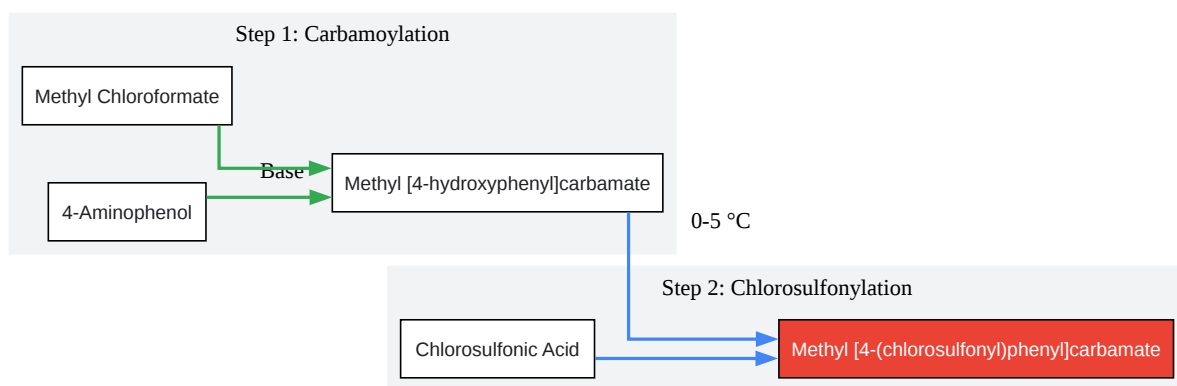
Synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate

The synthesis of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** is typically achieved through a two-step process involving the carbamoylation of a suitable aniline precursor followed by

chlorosulfonylation.

Synthetic Pathway Overview

The general synthetic approach involves the protection of the amino group of a 4-aminophenyl derivative as a methyl carbamate, followed by the introduction of the chlorosulfonyl group onto the phenyl ring via electrophilic aromatic substitution.



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General synthetic scheme for **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.

Optimized Synthesis Yields

The choice of starting material for the chlorosulfonylation step significantly impacts the overall yield. Precursors with electron-donating groups on the phenyl ring generally lead to higher yields.

Precursor	Yield (%)	Reference
4-Aminophenyl methylcarbamate	>92	[1]
4-Hydroxyphenyl methylcarbamate	85.7	[1]

Detailed Experimental Protocol: Synthesis of Methyl [4-(chlorosulfonyl)phenyl]carbamate

This protocol is based on the general principles of carbamoylation and chlorosulfonylation reactions.

Materials:

- 4-Aminophenol
- Methyl chloroformate
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Chlorosulfonic acid
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Methyl (4-hydroxyphenyl)carbamate

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add pyridine to the solution.
- Add methyl chloroformate dropwise to the cooled solution while maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl (4-hydroxyphenyl)carbamate.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**

- In a clean, dry round-bottom flask, place the purified Methyl (4-hydroxyphenyl)carbamate.
- Cool the flask in an ice-salt bath to 0 °C.
- Slowly and carefully add chlorosulfonic acid dropwise to the flask with vigorous stirring, ensuring the temperature does not exceed 5 °C.

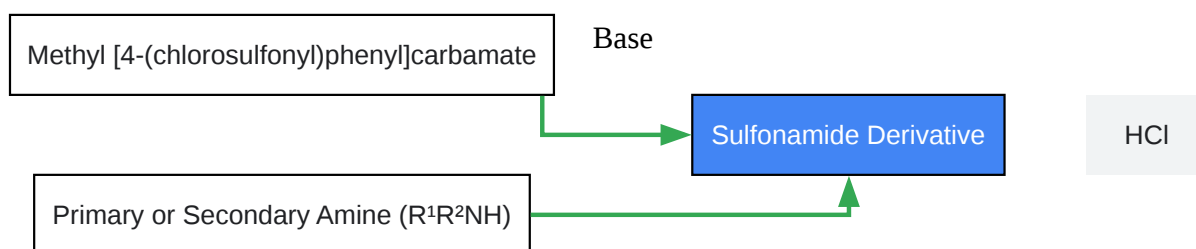
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- The solid product will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
- Dry the solid product under vacuum to yield **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.

Chemical Reactivity and Applications

The dual functionality of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** makes it a valuable building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery.

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group is a highly reactive electrophilic moiety that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry.



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Reaction of **Methyl [4-(chlorosulfonyl)phenyl]carbamate** with amines.

Applications in Drug Discovery and Agrochemicals

Methyl [4-(chlorosulfonyl)phenyl]carbamate serves as a versatile intermediate in the synthesis of various biologically active molecules.^[1]

- **Pharmaceuticals:** It is a key precursor for the synthesis of sulfonamide-containing compounds, a class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents. The carbamate moiety can also be designed to interact with biological targets or to act as a prodrug handle.
- **Agrochemicals:** The structural motifs present in this compound are found in some herbicides and pesticides.^[1] Its derivatives can be screened for potential activity against various pests and pathogens.

Biological Activity: Potential as a Cholinesterase Inhibitor

While specific inhibitory data for **Methyl [4-(chlorosulfonyl)phenyl]carbamate** against cholinesterases is not readily available in the reviewed literature, structurally related carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^{[2][3]} The carbamate moiety can act as a "transition-state analog" for the hydrolysis of acetylcholine, leading to the carbamoylation of a serine residue in the active site of the enzyme and its temporary inactivation.

Comparative Inhibitory Activity of Related Carbamates

The following table summarizes the inhibitory concentrations (IC₅₀) for structurally related carbamate compounds, providing a comparative context for the potential activity of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.

Compound	Target Enzyme	IC ₅₀ (μM)	Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl}dimethylcarbamothioate	Acetylcholinesterase (AChE)	38.98	[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamate	Butyrylcholinesterase (BChE)	1.60	[4]
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate	Butyrylcholinesterase (BChE)	4.33	[2]
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate	Butyrylcholinesterase (BChE)	6.57	[2]

Detailed Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for assessing cholinesterase inhibition by carbamate compounds and can be used to evaluate the activity of **Methyl [4-(chlorosulfonyl)phenyl]carbamate**.[\[2\]](#)[\[3\]](#)

Principle: The activity of cholinesterase is measured by monitoring the rate of formation of 5-thio-2-nitrobenzoate, which is produced when the thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored anion is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials and Reagents:

- Acetylcholinesterase (AChE) from electric eel

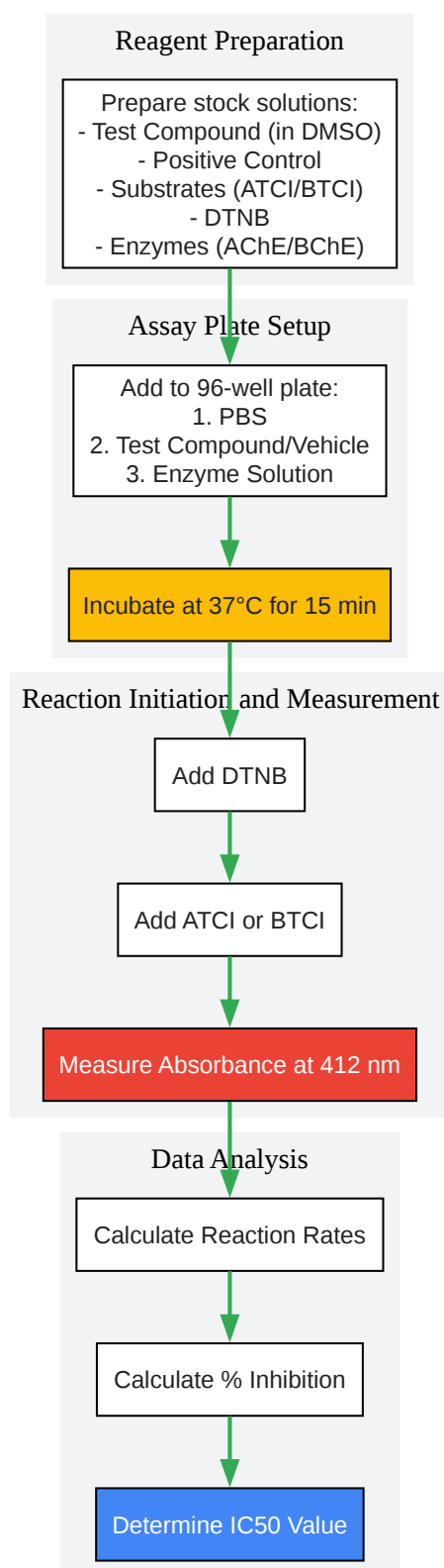
- Butyrylcholinesterase (BChE) from equine serum
- Acetylthiocholine iodide (ATCI)
- Butyrylthiocholine iodide (BTCl)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- **Methyl [4-(chlorosulfonyl)phenyl]carbamate** (test compound)
- Donepezil or Galantamine (positive control)
- Phosphate buffered saline (PBS), pH 8.0
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound, **Methyl [4-(chlorosulfonyl)phenyl]carbamate**, in DMSO.
 - Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.
 - Prepare stock solutions of the positive control (e.g., Donepezil) in a similar manner.
 - Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCl in deionized water.
 - Prepare a 3 mM stock solution of DTNB in PBS.
 - Prepare a working solution of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to yield a linear

reaction rate for at least 10 minutes.

- Assay Protocol (final volume of 200 μ L per well):
 - To each well of a 96-well plate, add the following in the specified order:
 - 140 μ L of 0.1 M PBS (pH 8.0)
 - 20 μ L of the test compound solution at various concentrations (or vehicle for control wells)
 - 20 μ L of the enzyme solution (AChE or BChE)
 - Mix gently and incubate the plate at 37°C for 15 minutes.
 - Following the pre-incubation, add 10 μ L of 3 mM DTNB to each well.
 - Initiate the reaction by adding 10 μ L of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCl for BChE).
- Data Analysis:
 - Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
 - Calculate the rate of reaction (V) for each well.
 - Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] \times 100$ Where:
 - V_{control} is the reaction rate of the negative control.
 - $V_{\text{inhibitor}}$ is the reaction rate in the presence of the test compound.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.



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Workflow for the cholinesterase inhibition assay.

Conclusion

Methyl [4-(chlorosulfonyl)phenyl]carbamate is a valuable and versatile chemical entity with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the differential reactivity of its two functional groups allow for its use as a scaffold in the generation of diverse molecular libraries. While its own biological activity is not yet fully characterized, its structural similarity to known cholinesterase inhibitors suggests that it and its derivatives are promising candidates for the development of new therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further investigation into the specific biological targets and the structure-activity relationships of its derivatives is warranted to fully exploit the potential of this promising molecule.

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